(2,3-Dimethylphenyl)(pyridin-3-yl)methanone (2,3-Dimethylphenyl)(pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1187167-51-6
VCID: VC17422306
InChI: InChI=1S/C14H13NO/c1-10-5-3-7-13(11(10)2)14(16)12-6-4-8-15-9-12/h3-9H,1-2H3
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone

CAS No.: 1187167-51-6

Cat. No.: VC17422306

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone - 1187167-51-6

Specification

CAS No. 1187167-51-6
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name (2,3-dimethylphenyl)-pyridin-3-ylmethanone
Standard InChI InChI=1S/C14H13NO/c1-10-5-3-7-13(11(10)2)14(16)12-6-4-8-15-9-12/h3-9H,1-2H3
Standard InChI Key PHBLYBZTDZAZLK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(=O)C2=CN=CC=C2)C

Introduction

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of organoheterocyclic compounds, specifically phenylpyridines. It features a ketone functional group attached to a 2,3-dimethylphenyl ring and a pyridin-3-yl ring, contributing to its distinct chemical properties and potential applications in chemistry and biology.

Synthesis Methods

The synthesis of (2,3-Dimethylphenyl)(pyridin-3-yl)methanone can be achieved through several methods, with the Friedel-Crafts acylation reaction being a common approach. This involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst, allowing for the introduction of the ketone functional group onto the aromatic ring.

Chemical Reactions and Applications

This compound can participate in various chemical reactions due to its functional groups, making it a versatile building block for synthesizing derivatives with enhanced biological activity or altered properties. Its interactions with biological systems are facilitated by hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or influence metabolic pathways, making it valuable in drug design.

Biological Activity and Potential Applications

In biological systems, (2,3-Dimethylphenyl)(pyridin-3-yl)methanone can interact with enzymes or receptors, potentially altering their activities. This makes it a useful tool in medicinal chemistry for studying enzyme interactions and designing drugs. The compound's ability to interact with biological targets suggests potential applications in pharmacology and biochemistry.

Comparison with Similar Compounds

Similar compounds, such as (2,5-Dimethylphenyl)(pyridin-3-yl)methanone, share structural similarities but differ in the position of methyl groups on the phenyl ring. This difference affects their chemical properties and biological activities. For instance, (2,5-Dimethylphenyl)(pyridin-3-yl)methanone is used in studying enzyme interactions and has potential applications in drug design due to its unique substitution pattern.

Compound NameMolecular FormulaUnique Features
(2,3-Dimethylphenyl)(pyridin-3-yl)methanoneC14H13NOMethyl groups at 2 and 3 positions on the phenyl ring
(2,5-Dimethylphenyl)(pyridin-3-yl)methanoneC14H13NOMethyl groups at 2 and 5 positions on the phenyl ring
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanoneC14H13NO3Methoxy groups instead of methyl groups on the phenyl ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator